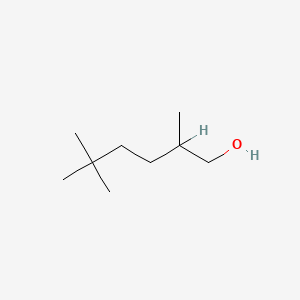

2,5,5-Trimethylhexan-1-ol

CAS No.: 85712-03-4

Cat. No.: VC8003688

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85712-03-4 |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | 2,5,5-trimethylhexan-1-ol |

| Standard InChI | InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3 |

| Standard InChI Key | XBNGABCTADSMHF-UHFFFAOYSA-N |

| SMILES | CC(CCC(C)(C)C)CO |

| Canonical SMILES | CC(CCC(C)(C)C)CO |

Introduction

Structural Characteristics and Nomenclature

2,5,5-Trimethylhexan-1-ol (C₉H₂₀O) belongs to the family of branched primary alcohols. Its IUPAC name derives from a hexanol backbone with methyl substituents at the 2nd, 5th, and 5th carbon positions. The molecular structure differs from the well-documented 3,5,5-trimethyl-1-hexanol by the placement of one methyl group on the second carbon rather than the third . This subtle alteration impacts steric hindrance and hydrogen-bonding capacity, factors critical to its solubility and interaction with other molecules.

Key structural parameters include:

-

Molecular formula: C₉H₂₀O

Comparative analysis with 3,5,5-trimethyl-1-hexanol reveals that the 2,5,5 isomer likely exhibits slightly higher volatility due to reduced branching near the hydroxyl group, though experimental confirmation remains pending .

Synthesis and Production Methods

The synthesis of 2,5,5-trimethylhexan-1-ol may follow pathways analogous to those used for its 3,5,5 counterpart, albeit with modified reaction conditions to favor the desired isomer:

Oxo Process Adaptation

Diisobutylene (2,4,4-trimethyl-1-pentene) undergoes hydroformylation to produce aldehydes, which are subsequently hydrogenated to alcohols. Catalyst selection (e.g., cobalt or rhodium complexes) and temperature control (typically 80–120°C) influence regioselectivity, determining the position of methyl groups . For 2,5,5-trimethylhexan-1-ol, adjusting catalyst ligands to favor linear aldehyde formation could promote the target structure.

Grignard Reaction Pathways

Alternative routes involve Grignard reagents reacting with ketones:

-

Reaction: (CH₃)₂CHMgBr + 4-methylpentan-2-one → Intermediate

-

Hydrolysis: Intermediate → 2,5,5-trimethylhexan-1-ol

This method offers precise control over branching but faces scalability challenges due to moisture sensitivity and reagent costs .

Physicochemical Properties

While direct measurements for 2,5,5-trimethylhexan-1-ol are scarce, extrapolated properties from structural analogs include:

The compound’s odor profile, critical for fragrance applications, likely differs from the 3,5,5-isomer’s "grassy, herbal" notes . Theoretical evaluations suggest more pronounced citrus or woody undertones due to altered volatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume